

RO5464466: A Technical Guide on Target Specificity for H1N1 Influenza Strains

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Compound of Interest		
Compound Name:	RO5464466	
Cat. No.:	B15563368	Get Quote

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This in-depth technical guide provides a comprehensive overview of the target specificity of **RO5464466**, a benzenesulfonamide derivative, against H1N1 influenza A virus strains. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant pathways and workflows.

Core Concepts: Mechanism of Action

RO5464466 is an antiviral compound that specifically targets the hemagglutinin (HA) protein of influenza A viruses. Its mechanism of action centers on the inhibition of the viral fusion process, a critical step in the influenza virus life cycle.[1][2][3]

Upon entry into the host cell's endosome, the acidic environment triggers a conformational change in the HA protein, exposing a fusion peptide that facilitates the fusion of the viral envelope with the endosomal membrane. This fusion event releases the viral ribonucleoprotein complexes into the cytoplasm, allowing for viral replication.

RO5464466 acts as an HA stabilizer.[4] It binds to the HA protein and stabilizes its pre-fusion conformation, preventing the acid-induced conformational changes necessary for membrane fusion.[1][2][3] By inhibiting this crucial step, **RO5464466** effectively blocks the entry of the viral genome into the host cell, thus halting the replication cycle.[1][2][3][4]

Quantitative Data Summary



The in vitro antiviral activity of **RO5464466** and its analogue, RO5487624, has been primarily characterized against the influenza A/Weiss/43 (H1N1) strain. The following table summarizes the key quantitative data from a cytopathic effect (CPE) assay.

Compound	Virus Strain	Assay	EC50 (μM)
RO5464466	Influenza A/Weiss/43 (H1N1)	CPE	0.21
RO5487624	Influenza A/Weiss/43 (H1N1)	CPE	Not explicitly stated, but described as having similar in vitro activity to RO5464466

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

At a concentration of 3.16 μ M, approximately 10 times its EC50, **RO5464466** was shown to completely block the production of progeny influenza virus in an in vitro cell-based system.[4] Furthermore, in a multiple-round infection assay, **RO5464466** dramatically reduced the overall production of progeny viruses by 8 log units compared to a negative control.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of **RO5464466**.

One-Cycle Time Course of Inhibition Assay

This assay determines the specific stage of the viral replication cycle that is inhibited by the compound.

Protocol:

Seed Madin-Darby Canine Kidney (MDCK) cells in 24-well plates at a density of 2 x 10⁵ cells per well and grow until confluent.



- Inoculate the confluent cell monolayers with 140 plaque-forming units (PFU) of influenza A/Weiss/43 (H1N1) virus.
- Allow the virus to adsorb for 1 hour on ice.
- Wash the wells with phosphate-buffered saline (PBS) to remove unadsorbed virus.
- Add medium containing 2 μg/mL of trypsin to the wells and incubate at 37°C in a CO2 incubator. This marks the 0-hour post-infection point.
- Add **RO5464466** at a final concentration of 20 μ M at different time intervals post-infection: -1 to 0 hours (during absorption), -1 to 2 hours, 0 to 2 hours, 2 to 4 hours, 4 to 6 hours, 6 to 8 hours, and 8 to 10 hours.
- After each treatment period, wash the cell monolayer and replace the medium with fresh, compound-free medium.
- At 10 hours post-infection, lyse the cells and determine the virus yield by measuring the 50% tissue culture infectious dose (TCID50).
- Perform each condition in triplicate and include a DMSO control.

Hemagglutinin (HA)-Mediated Hemolysis Inhibition Assay

This assay assesses the ability of the compound to inhibit the low pH-induced, HA-mediated fusion of viral and red blood cell membranes.

Protocol:

- Mix RO5464466 with influenza virus-containing allantoic fluid.
- Add a suspension of freshly prepared chicken red blood cells (erythrocytes) to the mixture.
- Acidify the mixture to various pH levels ranging from 4.85 to 6.0.
- Incubate the suspension at 37°C for 30 minutes.



- Centrifuge the suspension briefly to pellet the intact red blood cells.
- Transfer the supernatant, containing released hemoglobin from lysed cells, to a new plate.
- Measure the optical density at 540 nm (OD540) to quantify the amount of hemoglobin released, which is indicative of hemolysis.
- As a control, subject a suspension of erythrocytes alone to the same pH range to measure low pH-induced hemolysis in the absence of the virus.

Trypsin Sensitivity Assay

This assay determines if the compound stabilizes the pre-fusion conformation of HA, making it resistant to trypsin digestion at neutral pH.

Protocol:

- Isolate and purify the HA protein from the influenza virus.
- Incubate the purified HA with the test compound (e.g., **RO5464466** or RO5487624) at a concentration of 10 μ M.
- Expose the HA-compound mixture to trypsin at a neutral pH.
- Analyze the digestion of the HA protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protection of HA from trypsin degradation indicates that the compound has stabilized the pre-fusion conformation.

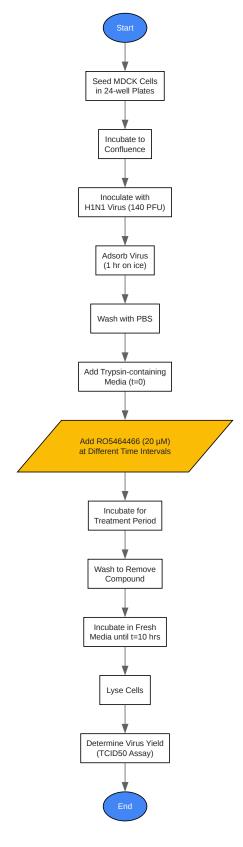
Visualizations

Signaling Pathway: Inhibition of HA-Mediated Membrane Fusion

Caption: Mechanism of **RO5464466**-mediated inhibition of influenza virus fusion.



Experimental Workflow: One-Cycle Time Course of Inhibition Assay

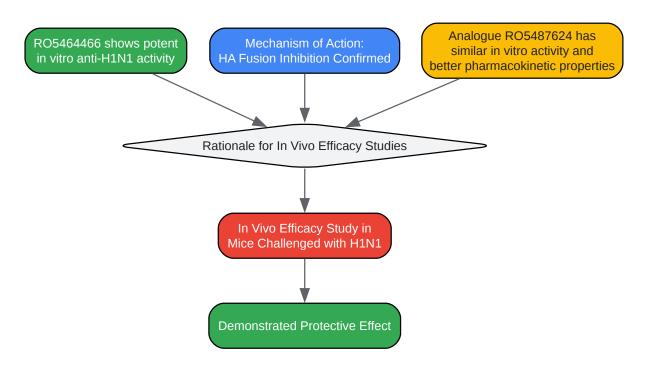




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Caption: Workflow for the one-cycle time course of inhibition assay.

Logical Relationship: Rationale for In Vivo Studies



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Caption: Logical flow from in vitro findings to in vivo testing.

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